molecular formula C10H11ClO2S B14275083 2-[(4-Chlorophenyl)sulfanyl]butanoic acid CAS No. 155649-26-6

2-[(4-Chlorophenyl)sulfanyl]butanoic acid

Cat. No.: B14275083
CAS No.: 155649-26-6
M. Wt: 230.71 g/mol
InChI Key: LMJJRALBSPNZLX-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]butanoic acid is a sulfur-containing carboxylic acid derivative characterized by a 4-chlorophenylthio group attached to the second carbon of a butanoic acid backbone. The chlorophenyl moiety may enhance lipophilicity and influence binding interactions with biological targets, though direct pharmacological data for this compound remain sparse.

Properties

CAS No.

155649-26-6

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanylbutanoic acid

InChI

InChI=1S/C10H11ClO2S/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13)

InChI Key

LMJJRALBSPNZLX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)SC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]butanoic acid typically involves the reaction of 4-chlorothiophenol with butanoic acid derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with hydrophobic pockets within biological molecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic acid (Compound 1 in ): Features a carboxymethylthio group and a 4-tert-butylphenyl ketone.

2-[(4-Chlorophenyl)sulfanyl]butanoic acid: Lacks the ketone and tert-butyl groups but retains the chlorophenylthio substituent.

Property This compound 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic Acid
Molecular Weight ~228.7 g/mol (calculated) ~392.9 g/mol (reported in )
Polar Groups Carboxylic acid Carboxylic acid, ketone
Lipophilic Groups 4-Chlorophenylthio 4-tert-butylphenyl, carboxymethylthio
Bioactivity Not reported Antiproliferative activity against tumor cells

Binding Affinity to Human Serum Albumin (HSA)

  • This compound: No direct binding data. However, the chlorophenyl group may favor interactions with HSA’s Sudlow site I (warfarin-binding site), as seen in structurally related compounds .
  • 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-tert-butylphenyl)butanoic Acid: Binds selectively to Sudlow site I of HSA with a static quenching mechanism and a binding distance of ~10 Å from Trp214 .

Computational and Experimental Insights

  • Docking Studies: Molecular docking of Compound 1 confirmed preferential binding to Sudlow site I, stabilized by hydrophobic interactions with the tert-butylphenyl group and hydrogen bonding with the carboxylic acid . Similar simulations for this compound are lacking but could predict analogous interactions via the chlorophenyl moiety.
  • Molecular Dynamics (MD) : MD simulations for Compound 1 demonstrated stable HSA complexes over 20 ns, suggesting that steric and electronic effects of substituents critically influence binding stability .

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